Anti-Inflammatory Activity of Aminosulfonyl-Pyrazole Scaffold vs. Aspirin and Ibuprofen
In a comparative study of pyrazole-based anti-inflammatory agents, the aminosulfonyl-containing parent compound 11b (5-(4-carboxymethylphenyl)-1-(4-aminosulfonylphenyl)-3-trifluoromethyl-1H-pyrazole) demonstrated anti-inflammatory activity approximately sixfold greater than aspirin and threefold greater than ibuprofen in a carrageenan-induced rat paw edema model [1]. This scaffold incorporates the same 3-aminosulfonyl pharmacophore present in CAS 178880-04-1, establishing the functional value of the primary sulfonamide group for anti-inflammatory potency relative to conventional non-steroidal anti-inflammatory drugs.
| Evidence Dimension | In vivo anti-inflammatory activity (carrageenan-induced paw edema) |
|---|---|
| Target Compound Data | Compound 11b (aminosulfonyl analog): approximately 6× aspirin activity, 3× ibuprofen activity |
| Comparator Or Baseline | Aspirin and ibuprofen (reference standards) |
| Quantified Difference | ~6-fold vs. aspirin; ~3-fold vs. ibuprofen |
| Conditions | Rat carrageenan-induced paw edema model; oral administration at equimolar doses |
Why This Matters
This evidence demonstrates that the aminosulfonyl-pyrazole scaffold confers a meaningful potency advantage over established NSAID benchmarks, supporting the procurement of CAS 178880-04-1 as a key intermediate for developing next-generation anti-inflammatory agents.
- [1] Abdellatif KRA, Chowdhury MA, Dong Y, et al. Diazen-1-ium-1,2-diolated nitric oxide donor ester prodrugs of 5-(4-carboxymethylphenyl)-1-(4-methanesulfonylphenyl)-3-trifluoromethyl-1H-pyrazole and its aminosulfonyl analog: Synthesis, biological evaluation and nitric oxide release studies. Bioorg Med Chem. 2009;17(14):5182-5188. PMID: 19500994. View Source
